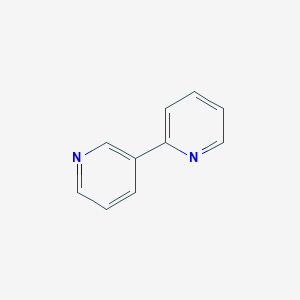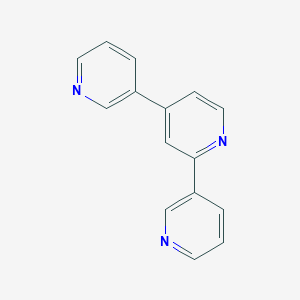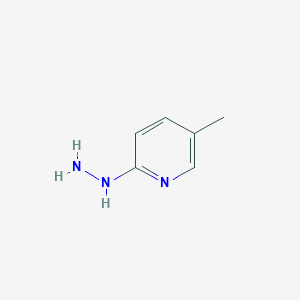![molecular formula C8H9N3O2 B014961 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-09-3](/img/structure/B14961.png)
2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives involves several key steps, including bromination, amination, and cyclization reactions. A novel method for synthesizing 6,7-unsubstituted pyrrolo[3,2-d]pyrimidines has been described, involving a facile, 3-step synthesis process that starts from 2,4-dimethoxy-6-methyl-5-nitropyrimidine (Cupps, T. L., Wise, D., & Townsend, L., 1982).
Molecular Structure Analysis
The molecular structure of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibits unique hydrogen bonding patterns and aromatic pi-pi stacking interactions. Studies on molecules like 2-amino-4,6-dimethoxypyrimidine have shown how these structures are linked by N-H...N hydrogen bonds into chains of fused rings, contributing to their stability and reactivity (Low, J. N., Quesada, A., Marchal, A., Melguizo, M., Nogueras, M., & Glidewell, C., 2002).
Chemical Reactions and Properties
Catalytic hydrogenation reactions involving 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied, demonstrating how they can lead to C-benzyl bond cleavage and the formation of novel compounds. For example, the hydrogenation of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine causes a C-C bond cleavage, leading to new pyrrolopyrimidine derivatives (Otmar, M., Masojídková, M., Buděšínský, M., & Holý, A., 1998).
Physical Properties Analysis
The physical properties of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, such as thermal stability, have been the subject of various studies. Thermal analyses under different atmospheric conditions provide information on their stability and decomposition patterns, which is essential for understanding their behavior under various conditions (Salih, Z. S., & Al-Sammerrai, D., 1986).
Chemical Properties Analysis
The chemical properties of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, such as their reactivity in electrophilic substitution reactions and their potential as intermediates in the synthesis of complex molecules, have been extensively studied. These compounds undergo reactions such as halogenation, aminomethylation, and acylation, indicating a high degree of reactivity and versatility in organic synthesis (Tsupak, E. B., Tkachenko, Y., & Pozharskii, A., 1994).
Applications De Recherche Scientifique
Glycosylation Applications : The glycosylation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine leads to the synthesis of novel compounds like 7-Desaza-2′-desoxyxanthosin and 7-Desaza-2′-desoxyspongosin, expanding the chemical library for potential therapeutic applications (Seela, Driller, & Liman, 1985).
Model for Stacking Interactions : The novel 7,7′-methylenedipyrrolo[2,3-d]pyrimidine serves as a model for studying stacking interactions during phase-transfer glycosylation in chlormethan, contributing to our understanding of molecular interactions in synthetic chemistry (Seela & Menkhoff, 1982).
Thermal Stability Studies : 6-Substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines have shown good thermal stability, useful in material science and pharmaceutical stability testing (Salih & Al-Sammerrai, 1986).
Improved Synthesis Methods : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed, yielding a practical method for synthesizing this important building block (Zhang et al., 2018).
Antifolate and Antitumor Applications : Classical antifolate compounds and their nonclassical analogues derived from pyrrolo[2,3-d]pyrimidine show potential as dihydrofolate reductase inhibitors and antitumor agents, with applications in treating infections and cancers (Gangjee et al., 2007).
Antiviral Activities : Certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine nucleosides exhibit promising anti-DNA viral activities, suggesting their potential in clinical trials against viruses like HCMV, HBV, and HSV (Bhattacharya et al., 1995).
Antimicrobial Activity : New 4,6-dimethoxy pyrimidine derivatives with a 1H-tetrazol-5-ylthio moiety show significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Synthesis of Analogues : The reductive cyclization of 6-cyanomethyl-5-nitropyrimidines provides an efficient route to synthesize 7-alkyl-5H-pyrrolo[3,2-d]pyrimidines, useful in the synthesis of analogues of various compounds (Otmar, Masojídková, & Holý, 1997).
Safety And Hazards
The safety and hazards associated with 7H-Pyrrolo[2,3-d]pyrimidine derivatives are not fully known. However, it is important to handle these compounds with care and follow appropriate safety protocols9.
Orientations Futures
The future directions for research on 7H-Pyrrolo[2,3-d]pyrimidine derivatives are promising. These compounds have shown potential as antiviral agents against flaviviruses10, and as inhibitors of PAK43. Further research is needed to fully understand their mechanisms of action and potential therapeutic applications411.
Propriétés
IUPAC Name |
2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLQRBYFVAHEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80421279 | |
| Record name | 2,6-Dimethoxy-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
90057-09-3 | |
| Record name | 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90057-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethoxy-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80421279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




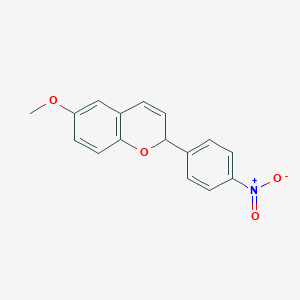
![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B14881.png)

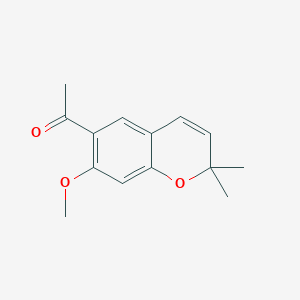
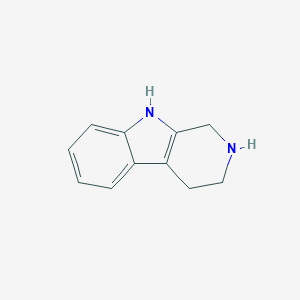
![[(7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl] 2-chloroacetate](/img/structure/B14888.png)
![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)


